Rizatriptan-d6 Benzoate
Overview
Description
Rizatriptan-d6 Benzoate is the deuterium labeled version of Rizatriptan Benzoate . Rizatriptan is a headache medicine that narrows the blood vessels around the brain. It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms . It is used to treat migraine headaches .
Synthesis Analysis
In the synthesis of Rizatriptan Benzoate in bulk, various impurities are formed. The process involves the preparation of hydrazone impurity .Molecular Structure Analysis
The molecular formula of Rizatriptan-d6 Benzoate is C22H25N5O2 . The chemical name is N,N-Dimethyl-5-(1H-1,2,4-triazol-1-yl-methyl)-1H-indole-3-ethanamine monobenzoate .Chemical Reactions Analysis
Rizatriptan-d6 Benzoate is intended for use as an internal standard for the quantification of Rizatriptan by GC- or LC-MS .Physical And Chemical Properties Analysis
The molecular weight of Rizatriptan-d6 Benzoate is 397.5 g/mol . It is a solid substance .Scientific Research Applications
Development and Validation of Analytical Methods
UV Spectrophotometric Method : A UV spectrophotometric method for rizatriptan benzoate was developed and validated, including stress degradation studies under various pH conditions, showcasing its application in quality control and drug stability analysis (Kempwade Amolkumar et al., 2015).
HPLC for Quantitative Determination : A high-performance liquid chromatographic method was developed for the quantitative determination of rizatriptan benzoate. This method is suitable for assessing related substances in bulk samples and for stability studies, indicating its utility in pharmaceutical quality control (B. Mallikarjuna Rao et al., 2006).
Formulation Development
Microspheres for Nasal Delivery : Microspheres of rizatriptan benzoate were developed for nasal delivery, aiming to bypass first-pass metabolism and provide faster relief from migraine. This highlights the exploration of alternative drug delivery systems (Shital B Butani et al., 2016).
Orodispersible Tablets : Research on the development of orodispersible tablets of rizatriptan benzoate indicates efforts towards improving patient compliance and providing rapid drug action, especially for migraine relief (R. Nayak et al., 2011).
Buccal Films : Studies focused on formulating fast-dissolving buccal films, highlighting the continuous innovation in pharmaceutical formulations for improving drug delivery and patient experience (S. Vidyadhara et al., 2015).
Novel Drug Delivery Systems
Inhalable Microparticles : The preparation of inhalable microparticles of Rizatriptan benzoate was investigated for enhanced bioavailability and accelerated onset of action, indicating research in pulmonary delivery systems (Mahsa Keyhan shokouh et al., 2021).
Thermoreversible Biogels for Intranasal Delivery : The development of thermoreversible formulations for intranasal administration points towards innovative approaches in drug delivery to improve bioavailability and onset of action (Renuka Chand et al., 2009).
Synthesis and Characterization
- Impurity Synthesis and Characterization : Research on the synthesis and characterization of potential impurities in the synthesis of rizatriptan benzoate sheds light on the complexities of pharmaceutical manufacturing and the importance of identifying and understanding impurities (P. Seetharama Sarma et al., 2008).
Safety And Hazards
Rizatriptan-d6 Benzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRXYLQNJJVCMZ-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676134 | |
Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rizatriptan-d6 Benzoate | |
CAS RN |
1216984-85-8 | |
Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.